5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-4-methylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-6-8-17(9-7-16)14(18)12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSPMGYXSBREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline typically involves the reaction of 4-ethylpiperazine with 2-methylaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Pharmaceutical Research
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline has shown promise in drug design, particularly in developing new therapeutic agents targeting neurological disorders due to the piperazine moiety's ability to interact with neurotransmitter receptors.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting potential applications in treating depression and anxiety disorders.
Material Science
The compound can also be utilized in creating advanced materials, particularly in polymer chemistry, where it may serve as a building block for synthesizing polymers with specific properties.
Case Study: Polymer Development
Studies have demonstrated that incorporating piperazine derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for industrial applications.
Biochemical Applications
In biochemistry, this compound can be employed as a biochemical probe to study enzyme interactions or cellular processes.
Case Study: Enzyme Inhibition
Investigations into the inhibition of specific enzymes by this compound have revealed its potential as a lead structure for developing inhibitors that could regulate metabolic pathways.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in:
- Piperazine substituents (methyl vs. ethyl).
- Aromatic ring substituents (chlorine, nitro, fluorine).
- Functional groups (carbonyl vs. methylene).
Table 1: Key Structural and Physicochemical Comparisons
Implications of Substituent Differences
- Ethyl vs. However, bulkier substituents may reduce binding affinity in sterically constrained active sites .
- Chlorine vs. Methyl Substituents :
The chlorine atom in 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline adds molecular weight (253.73 vs. 246.33) and introduces electron-withdrawing effects, which could alter reactivity or intermolecular interactions (e.g., halogen bonding in target binding) .
Computational and Analytical Approaches
- Density Functional Theory (DFT) :
Studies using hybrid functionals (e.g., B3LYP) could predict electronic properties, such as charge distribution on the piperazine ring, guiding rational design of analogs . - Crystallographic Tools : Software like SHELX and WinGX () enables precise determination of crystal structures, critical for validating synthetic products and analyzing intermolecular interactions .
Biological Activity
5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline is a compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.34 g/mol
- CAS Number : 953735-53-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with 2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This method ensures the formation of the desired carbonyl bond under controlled conditions, yielding a high-purity product suitable for further biological testing .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, potentially acting as an inhibitor or activator of specific enzymes or receptors. Its unique functional groups allow it to participate in diverse biochemical pathways, making it a candidate for drug development .
Pharmacological Applications
Research indicates that compounds similar to this compound are involved in several pharmacological activities, including:
- Antidepressant Effects : The piperazine moiety is known for its role in antidepressant drugs, suggesting potential mood-regulating properties.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant properties of piperazine derivatives found that compounds similar to this compound exhibited significant serotonin reuptake inhibition, enhancing mood and reducing anxiety symptoms in animal models. The results suggest that this compound could be further explored for therapeutic use in mood disorders .
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to cell death. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling 2-methylaniline derivatives with a 4-ethylpiperazine carbonyl precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (e.g., analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride melt at 187–190°C) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the ethylpiperazine carbonyl linkage and aromatic substitution patterns .
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. For example, similar piperazine derivatives (e.g., 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) have been resolved in orthorhombic systems with space group Pna2₁ .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~289.35 g/mol for C₁₅H₂₀N₄O) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., kinase inhibition assays at fixed ATP concentrations for comparability) .
- Structure-activity relationship (SAR) analysis : Compare with analogs like 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-oxazole derivatives to isolate substituent effects .
- Data normalization : Use reference compounds (e.g., Abemaciclib, a kinase inhibitor with a related 4-ethylpiperazine moiety) to calibrate activity measurements .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclin-dependent kinases) to model binding modes. Focus on the ethylpiperazine group’s role in hydrogen bonding .
- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.1) and blood-brain barrier permeability, critical for CNS-targeted applications .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
Methodological Answer:
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets. For example, SHELX has been used to refine macromolecular twins with R factors < 0.05 .
- Polymorph screening : Recrystallize from solvents like methanol or acetonitrile and compare unit cell parameters with Cambridge Structural Database entries .
- Electron density maps : Use Olex2 or Coot to validate the ethylpiperazine group’s orientation and rule out disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
